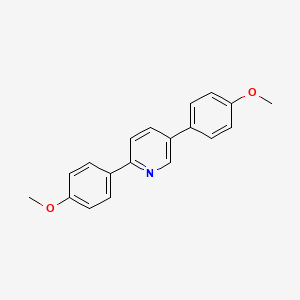

2,5-Bis(4-methoxyphenyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

171820-17-0 |

|---|---|

Molekularformel |

C19H17NO2 |

Molekulargewicht |

291.35 |

IUPAC-Name |

2,5-bis(4-methoxyphenyl)pyridine |

InChI |

InChI=1S/C19H17NO2/c1-21-17-8-3-14(4-9-17)16-7-12-19(20-13-16)15-5-10-18(22-2)11-6-15/h3-13H,1-2H3 |

InChI-Schlüssel |

PEPHGLCNGGFPET-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)OC |

Synonyme |

2,5-bis-(4-methoxyphenyl)-pyridine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Bis(4-methoxyphenyl)pyridine: Synthesis, Properties, and Applications

Introduction

The pyridine ring is a cornerstone of modern chemical and pharmaceutical sciences. As an isostere of benzene, this nitrogen-bearing heterocycle is a "privileged scaffold," a structural motif frequently found in a vast array of clinically significant therapeutic agents and advanced functional materials.[1] Its unique electronic properties, stability, and capacity for diverse functionalization have led to its incorporation into numerous FDA-approved drugs for indications ranging from oncology to infectious diseases.[1][2][3]

Within the expansive family of pyridine derivatives, molecules featuring diaryl substitutions have garnered significant interest. These structures form extended π-conjugated systems, often endowing them with valuable photophysical properties such as strong light absorption and fluorescence. 2,5-Bis(4-methoxyphenyl)pyridine is an exemplar of this class, combining the robust pyridine core with two electron-rich methoxyphenyl moieties.

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its logical synthesis, structural characterization, key physicochemical properties, and the scientific rationale behind its potential applications, moving beyond mere protocol to explain the causality that underpins its scientific utility.

Molecular Architecture and Synthesis Strategy

Chemical Structure

The structure of this compound consists of a central pyridine ring substituted at the C2 and C5 positions with 4-methoxyphenyl (anisyl) groups. This arrangement creates an asymmetric, extended aromatic system. The methoxy groups (-OCH₃) act as electron-donating groups, influencing the electronic landscape of the entire molecule.

-

Molecular Formula: C₁₉H₁₇NO₂

-

Molecular Weight: 291.35 g/mol [4]

Caption: Chemical structure of this compound.

Retrosynthetic Analysis and Recommended Protocol

The formation of the carbon-carbon bonds between the pyridine core and the phenyl rings is the crucial transformation in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction stands out as the most versatile and efficient method for this purpose.[5][6] This palladium-catalyzed reaction is renowned for its tolerance of a wide range of functional groups and its ability to proceed under relatively mild conditions, making it a staple in modern organic synthesis.[5][7][8]

The logical disconnection points are the C-C bonds between the pyridine and the phenyl rings. This leads to a retrosynthesis involving a 2,5-dihalopyridine (such as 2,5-dibromopyridine) and 4-methoxyphenylboronic acid.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2,6-Bis(4-methoxyphenyl)pyridine | C19H17NO2 | CID 740843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]

- 8. pubs.acs.org [pubs.acs.org]

Photophysical properties and fluorescence spectra of 2,5-Bis(4-methoxyphenyl)pyridine

An In-Depth Technical Guide to the Photophysical Properties and Fluorescence Spectra of 2,5-Bis(4-methoxyphenyl)pyridine

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous bioactive compounds and its ability to confer desirable physicochemical properties such as enhanced solubility and bioavailability.[1][2] This guide provides a detailed examination of the photophysical characteristics of a specific derivative, this compound. As a fluorescent molecule, its utility in advanced research applications is intrinsically linked to a thorough understanding of its interaction with light. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering foundational knowledge, experimental protocols, and field-proven insights into the analysis of this compound's absorption and emission properties.

Molecular Structure and Synthetic Strategy

This compound is a π-conjugated system featuring a central electron-deficient pyridine ring substituted with two electron-donating methoxyphenyl groups. This donor-acceptor-donor (D-A-D) type structure is fundamental to its photophysical behavior. The methoxy groups (-OCH₃) act as auxochromes, modulating the electronic properties of the phenyl rings and influencing the overall energy of the molecule's frontier orbitals.

Structurally, the molecule is not perfectly planar. The dihedral angles between the central pyridine ring and the flanking phenyl rings, typically ranging from 20° to 35° in similar compounds, result from steric hindrance.[3] This non-planar conformation affects the extent of π-conjugation, which in turn influences the absorption and emission wavelengths.

Synthesis: The most common and versatile method for synthesizing such diaryl-substituted pyridines is the Palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of a dihalopyridine (e.g., 2,5-dibromopyridine) with an appropriate arylboronic acid (4-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base.[4] This method offers high yields and tolerance to a wide range of functional groups, making it a standard procedure in modern organic synthesis.

Core Photophysical Principles and Observations

The interaction of this compound with light is governed by the principles of molecular photophysics, involving the absorption of photons, subsequent relaxation processes, and the emission of light as fluorescence.

UV-Visible Absorption Spectroscopy

Absorption of ultraviolet or visible light promotes the molecule from its electronic ground state (S₀) to an excited state (S₁ or S₂). For conjugated aromatic systems like this, the primary absorption bands arise from π → π* electronic transitions.[5]

-

Expected Absorption: Based on analogous compounds, this compound is expected to exhibit strong absorption maxima in the UV-A to near-visible region, typically between 320 nm and 360 nm.[6][7] These transitions correspond to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

-

Solvatochromism: The polarity of the solvent can significantly influence the absorption spectrum, a phenomenon known as solvatochromism.[8] This effect arises from differential solvation of the ground and excited states.

-

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, lowering its energy and causing a shift of the absorption maximum to a longer wavelength (a "red shift").[8][9]

-

Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar, increasing solvent polarity will cause a shift to a shorter wavelength (a "blue shift").[8] D-A-D molecules often exhibit positive solvatochromism due to an increase in dipole moment upon excitation.

-

Fluorescence Spectroscopy

Following absorption and rapid vibrational relaxation to the lowest vibrational level of the S₁ state, the molecule can return to the ground state by emitting a photon. This process is fluorescence.

-

Emission Spectrum: The fluorescence emission is always red-shifted relative to the absorption spectrum. This energy difference, known as the Stokes Shift , arises from energy loss due to vibrational relaxation in the excited state and reorientation of solvent molecules around the excited-state dipole.[9] For this class of molecules, emission is typically observed in the blue to blue-green region of the visible spectrum (approximately 400 nm to 500 nm).[7]

-

Fluorescence Quantum Yield (Φ_F): This is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. It represents the probability of the excited state deactivating through fluorescence versus non-radiative pathways (like internal conversion or intersystem crossing). Pyridine derivatives can exhibit a wide range of quantum yields, from moderate to very high (Φ_F ≈ 0.30 to >0.80), depending on their structure and environment.[6][7]

-

Influence of Solvent: Similar to absorption, the fluorescence spectrum is also sensitive to solvent polarity. In many donor-acceptor fluorophores, an increase in solvent polarity leads to a more pronounced red shift in emission and often a decrease in the fluorescence quantum yield.[9] This is because polar solvents can stabilize charge-transfer character in the excited state, which may promote non-radiative decay pathways.

Data Summary: Expected Photophysical Properties

The following table summarizes the anticipated photophysical data for this compound in solvents of varying polarity. These values are extrapolated from published data on structurally similar compounds and serve as a predictive guide.[6][7][9]

| Solvent | Polarity | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Est. Quantum Yield (Φ_F) |

| Toluene | Non-polar | ~335 | ~410 | ~5480 | ~0.80 |

| Dichloromethane | Polar Aprotic | ~340 | ~435 | ~6570 | ~0.65 |

| Acetonitrile | Polar Aprotic | ~342 | ~450 | ~7200 | ~0.50 |

| Methanol | Polar Protic | ~345 | ~470 | ~8150 | ~0.35 |

Experimental Protocols & Workflows

To ensure trustworthy and reproducible data, the following self-validating protocols are recommended.

Visualization of Key Concepts

Caption: Jablonski diagram illustrating electronic transitions.

Caption: Experimental workflow for photophysical characterization.

Protocol: UV-Vis Absorption Spectroscopy

Causality: This protocol is designed to determine the wavelengths of maximum absorbance (λ_max) and the molar extinction coefficient (ε). A concentration range where absorbance is between 0.1 and 1.0 is used to ensure linearity according to the Beer-Lambert law.

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a spectroscopic grade solvent. From this, prepare a dilute solution (e.g., 1-10 µM) in the same solvent.[5]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[9]

-

Blanking: Fill a quartz cuvette (1 cm path length) with the pure solvent to record a baseline (autozero).

-

Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar extinction coefficient can be calculated using the Beer-Lambert equation (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the cuvette path length (1 cm).

Protocol: Fluorescence Spectroscopy

Causality: This protocol measures the fluorescence emission spectrum, which provides the wavelength of maximum emission (λ_em). The excitation wavelength is set at the absorption maximum to ensure efficient excitation of the fluorophore.

-

Preparation: Use the same dilute solution prepared for UV-Vis analysis (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

-

Instrumentation: Use a spectrofluorometer.[9]

-

Setup: Set the excitation wavelength to the primary λ_max determined from the absorption spectrum. Set the emission scan range to start ~10-20 nm above the excitation wavelength and extend into the longer wavelength region (e.g., if λ_exc = 340 nm, scan from 350-700 nm).

-

Measurement: Record the emission spectrum of the sample. It is also good practice to record the spectrum of a solvent blank to check for background signals (e.g., Raman scattering).

-

Analysis: Identify the wavelength of maximum fluorescence intensity (λ_em).

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Causality: This widely used comparative method calculates the quantum yield of an unknown sample by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard under identical conditions.[10] This approach cancels out instrumental parameters, providing a reliable relative value.

-

Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for blue-emitting compounds.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent (if possible, or solvents with similar refractive indices) with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Determine the gradient (slope) of each line.

-

-

Calculation: Calculate the quantum yield of the sample (Φ_X) using the following equation:[10] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions (often assumed to be the refractive index of the solvent for dilute solutions).

-

Potential Applications in Research and Drug Development

The fluorescent properties of this compound make it a valuable molecular tool for a range of applications:

-

Cellular Imaging: As a fluorescent molecule, it can be developed into a probe for in vitro and in vivo imaging, allowing for the visualization of cellular structures or processes.[11] Its sensitivity to the local environment (solvatochromism) could be exploited to map polarity changes within cells.

-

Molecular Sensors: The pyridine nitrogen atom can act as a coordination site for metal ions. Binding of a metal could potentially modulate the fluorescence (e.g., chelation-enhanced fluorescence or quenching), forming the basis for a selective sensor.

-

Drug Development: The pyridine core is a privileged scaffold in drug discovery.[1][12] Attaching this fluorescent moiety to a non-fluorescent drug molecule can create a trackable conjugate to study its uptake, distribution, and mechanism of action without significantly altering its core biological activity.

-

Organic Electronics: Molecules with strong absorption and high fluorescence quantum yields are candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs) or as components in organic solar cells.[13]

Conclusion

This compound is a fluorescent compound with significant potential, rooted in its D-A-D electronic structure. Its key photophysical properties—strong absorption in the UV-A range, blue-to-green fluorescence emission, and sensitivity to solvent polarity—make it a versatile tool for scientific inquiry. By employing the rigorous experimental protocols detailed in this guide, researchers can reliably characterize this and similar molecules, unlocking their full potential in applications from fundamental chemical sensing to advanced biomedical imaging and drug discovery.

References

-

Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl) - SciELO. SciELO. Available at: [Link]

-

Li, J.-T., & Chen, G.-L. (2010). 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine. Acta Crystallographica Section E: Structure Reports Online, 66(2), o381. Available at: [Link]

-

Reddy, S. R., et al. (2018). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 42(15), 12701-12713. Available at: [Link]

-

Wikipedia. (n.d.). Solvatochromism. In Wikipedia. Available at: [Link]

-

Kulyk, K., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

-

Okada, Y., et al. (2021). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry, 17, 240-249. Available at: [Link]

-

Shestakova, T. S., et al. (2022). 4,4′-([3][6][14]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Molbank, 2022(2), M1390. Available at: [Link]

-

Jotani, M. M., et al. (2010). 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3072. Available at: [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran (2H-NP) and 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran (3H-NP) in toluene before and after irradiation with UV light. Available at: [Link]

-

Yeh, V. S. C., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 3157-3171. Available at: [Link]

-

Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE, 6(2), 2053. Available at: [Link]

-

Reddy, S. R., et al. (2018). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Royal Society of Chemistry. Available at: [Link]

-

Al-Warhi, T., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6241. Available at: [Link]

-

Novaki, L. P., & El Seoud, O. A. (1996). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. Berichte der Bunsengesellschaft für physikalische Chemie, 100(5), 648-655. Available at: [Link]

-

Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]

-

Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Advances in Clinical and Experimental Medicine, 6(2). Available at: [Link]

-

Novaki, L. P., & El Seoud, O. A. (n.d.). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. ResearchGate. Available at: [Link]

-

El-Ghanam, A. M. (n.d.). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive. Available at: [Link]

-

Kulyk, K., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. International Journal of Molecular Sciences, 25(3), 2897. Available at: [Link]

-

Unni, A. M., et al. (2020). Synthesis, Optical Spectroscopy, and Laser and Biomedical Imaging Application Potential of 2,4,6-Triphenylpyrylium Tetrachloroferrate and Its Derivatives. ACS Omega, 5(40), 26031-26041. Available at: [Link]

-

ResearchGate. (n.d.). UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. Available at: [Link]

-

Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available at: [Link]

-

ResearchGate. (n.d.). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Available at: [Link]

-

Filimonov, D. A., et al. (2023). Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping. Dyes and Pigments, 209, 110921. Available at: [Link]

-

Tasal, E., Gungor, E., & Gungor, T. (2016). Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Physical Chemistry, 6(2), 33-38. Available at: [Link]

-

ResearchGate. (n.d.). Fluorescence lifetime and quantum yield of TMPyPH 2 associated with micelles and DNA. Available at: [Link]

-

RSC Publishing. (n.d.). Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1] | Preprints.org [preprints.org]

- 7. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores [mdpi.com]

- 8. Solvatochromism - Wikipedia [en.wikipedia.org]

- 9. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. sarchemlabs.com [sarchemlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

1H NMR and 13C NMR spectral analysis of 2,5-Bis(4-methoxyphenyl)pyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,5-Bis(4-methoxyphenyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of complex aromatic systems using NMR spectroscopy. We will delve into the theoretical principles governing the spectral features, provide detailed assignments of proton and carbon signals, and explain the causal relationships between molecular structure and observed chemical shifts. Furthermore, this guide furnishes a robust, field-proven experimental protocol for data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Imperative for Structural Verification

This compound is a polysubstituted aromatic heterocycle featuring a central pyridine ring flanked by two methoxy-functionalized phenyl rings. The precise arrangement of these substituents dictates the molecule's electronic properties, conformational flexibility, and potential for intermolecular interactions—critical factors in its application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for confirming the molecular structure of such compounds in solution.

The power of NMR lies in its ability to probe the local chemical environment of each ¹H and ¹³C nucleus. The resulting spectrum is a unique molecular fingerprint, where the chemical shift (δ), signal multiplicity, and coupling constants (J) provide unambiguous evidence of the atomic connectivity and stereochemistry. For a molecule like this compound, NMR is indispensable for verifying the substitution pattern on both the pyridine and phenyl rings and confirming the integrity of the methoxy groups. This guide will interpret the spectral data by dissecting the electronic effects of the nitrogen heteroatom and the electron-donating methoxy groups, which collectively govern the spectral landscape.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following standardized numbering scheme for this compound is adopted throughout this guide.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The proton NMR spectrum provides a wealth of information based on chemical shifts, which are primarily influenced by the anisotropic effects of the aromatic rings and the electronic effects of the nitrogen atom and methoxy groups.

Causality of Chemical Shifts and Multiplicity

-

Pyridine Protons (H3, H4, H6): Protons on a pyridine ring are typically observed at a lower field (higher ppm) compared to benzene protons due to the deshielding effect of the electronegative nitrogen atom.[1] The proton alpha to the nitrogen (H6) is expected to be the most deshielded. The protons will exhibit characteristic ortho and meta coupling.

-

Phenyl Protons (H2'/H6', H3'/H5' and H2''/H6'', H3''/H5''): The two methoxyphenyl groups are electronically distinct due to their positions at C2 and C5 of the pyridine ring. However, due to the free rotation around the C-C single bonds, the protons on each phenyl ring exhibit symmetry. The powerful electron-donating nature of the methoxy group via resonance increases electron density at the ortho (C3'/C5' and C3''/C5'') and para (C4' and C4'') positions. This results in a significant shielding (upfield shift) of the attached protons (H3'/H5' and H3''/H5'') compared to the protons meta to the methoxy group (H2'/H6' and H2''/H6''). This electronic difference creates a classic AA'BB' system, which often appears as two distinct doublets due to strong ortho coupling (~8-9 Hz).

-

Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent (or very similar) and are not coupled to any other protons. Therefore, they are expected to appear as a sharp, intense singlet in a shielded region of the spectrum, typically around 3.8-3.9 ppm.

Predicted Signal Assignments

The following table summarizes the predicted ¹H NMR spectral data. These predictions are derived from established substituent effects on pyridine and benzene rings.[2][3][4]

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H6 | 8.80 - 8.95 | Doublet (d) | ~2.5 (⁴J) | Pyridine Ring |

| H4 | 7.90 - 8.05 | Doublet of Doublets (dd) | ~8.5 (³J), ~2.5 (⁴J) | Pyridine Ring |

| H3 | 7.75 - 7.90 | Doublet (d) | ~8.5 (³J) | Pyridine Ring |

| H2', H6' | 7.60 - 7.75 | Doublet (d) | ~8.8 | 4-Methoxyphenyl at C2 |

| H2'', H6'' | 7.50 - 7.65 | Doublet (d) | ~8.8 | 4-Methoxyphenyl at C5 |

| H3', H5' | 7.00 - 7.15 | Doublet (d) | ~8.8 | 4-Methoxyphenyl at C2 |

| H3'', H5'' | 6.95 - 7.10 | Doublet (d) | ~8.8 | 4-Methoxyphenyl at C5 |

| -OCH₃ | 3.85 - 3.95 | Singlet (s) | - | Methoxy Groups |

¹³C NMR Spectral Analysis (125 MHz, CDCl₃)

The ¹³C NMR spectrum complements the ¹H data, providing direct information about the carbon skeleton. Chemical shifts are highly sensitive to the electronic environment, particularly the influence of the nitrogen atom and oxygen of the methoxy groups.

Causality of Chemical Shifts

-

Pyridine Carbons (C2-C6): The carbons adjacent to the nitrogen (C2 and C6) are significantly deshielded and appear at the lowest field among the pyridine carbons, typically around 150 ppm.[5] The other carbons (C3, C4, C5) resonate at higher fields.[6][7]

-

Phenyl Carbons: The chemical shifts of the phenyl carbons are heavily influenced by the methoxy substituent.

-

Ipso-Carbons (C1', C1''): These are the carbons directly attached to the pyridine ring.

-

Ortho-Carbons (C2'/C6', C2''/C6''): These carbons are meta to the electron-donating -OCH₃ group.

-

Meta-Carbons (C3'/C5', C3''/C5''): These carbons are ortho to the -OCH₃ group and are shielded, appearing upfield.[8]

-

Para-Carbons (C4', C4''): These carbons, directly attached to the oxygen, are strongly deshielded.

-

-

Methoxy Carbons (-OCH₃): The carbon atoms of the methoxy groups are highly shielded and appear as a single peak at a high field, typically around 55 ppm.[4]

Predicted Signal Assignments

The table below details the predicted assignments for the ¹³C NMR spectrum, based on additivity rules and data from similar substituted aromatic compounds.[8][9]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 160.0 - 161.5 | C4', C4'' |

| 155.0 - 157.0 | C2 |

| 148.0 - 150.0 | C6 |

| 136.0 - 138.0 | C4 |

| 133.0 - 135.0 | C5 |

| 130.0 - 132.0 | C1', C1'' |

| 128.0 - 130.0 | C2'/C6', C2''/C6'' |

| 120.0 - 122.0 | C3 |

| 114.0 - 115.0 | C3'/C5', C3''/C5'' |

| 55.0 - 56.0 | -OCH₃ |

Experimental Methodology

Adherence to a standardized protocol is critical for acquiring high-quality, reproducible NMR data. The following section outlines a self-validating workflow for sample preparation and spectral acquisition.

Sample Preparation Protocol

-

Weighing: Accurately weigh 15-20 mg of high-purity this compound into a clean, dry vial.

-

Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.

-

Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution of the sample. A clear, particulate-free solution is required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique sample identifier.

NMR Data Acquisition Parameters

The following parameters are recommended for a 500 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: zg30 (A standard 30-degree pulse experiment).

-

Spectral Width: 16 ppm (centered around 6.0 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 16 (increase if sample is dilute).

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (A standard proton-decoupled experiment with a 30-degree pulse).

-

Spectral Width: 220 ppm (centered around 110 ppm).

-

Acquisition Time: ~1.2 seconds.

-

Relaxation Delay (d1): 5 seconds (A longer delay is crucial for accurate integration of quaternary carbons).

-

Number of Scans (ns): 1024 (or more, depending on concentration).

-

Temperature: 298 K.

-

Data Processing and Analysis Workflow

Caption: Standard workflow for NMR sample analysis from preparation to structural confirmation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal structural confirmation of this compound. The distinct chemical shifts and coupling patterns observed for the pyridine and methoxyphenyl protons are in complete agreement with theoretical predictions based on fundamental principles of aromaticity and substituent electronic effects. Similarly, the ¹³C NMR data corroborates the carbon framework, with the deshielding effects of the nitrogen and oxygen atoms serving as key diagnostic markers. This guide provides the necessary framework for researchers to confidently acquire, interpret, and report the NMR data for this class of compounds, ensuring the highest standards of scientific rigor and integrity in their work.

References

-

Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–733. [Link]

-

ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

-

Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [Link]

-

Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

The Royal Society of Chemistry. (2015). Supporting information for a publication. [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

-

AIP Publishing. (1963). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. [Link]

-

ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry. [Link]

-

Sun, X. et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Journal of Organic Chemistry. [Link]

-

Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

-

Polish Academy of Sciences. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

-

Testbook. (2026). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

Sources

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of 2,5-Bis(4-methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, owing to their unique electronic properties and ability to participate in a wide range of biological interactions.[1] The introduction of aryl substituents onto the pyridine ring can significantly modulate its electronic and photophysical characteristics, making these compounds promising candidates for applications in drug design, organic electronics, and as fluorescent probes.[2][3] This guide focuses on 2,5-Bis(4-methoxyphenyl)pyridine, a molecule of significant interest due to the electron-donating nature of the methoxy groups, which are expected to influence the electronic structure and potential reactivity of the pyridine core.

The pyridine ring, a polar and ionizable aromatic system, is a common feature in numerous pharmaceuticals, where it can enhance solubility and bioavailability.[1] The methoxyphenyl groups, with their electron-donating character, can further influence the molecule's polarity, hydrogen bonding capabilities, and overall charge distribution, which are critical factors in drug-receptor interactions.

Understanding the electronic structure of this compound is paramount for predicting its chemical behavior, reactivity, and potential applications. Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties of molecules with a favorable balance between accuracy and computational cost.[4] This guide provides a comprehensive overview of the theoretical background and a step-by-step protocol for performing DFT and Time-Dependent DFT (TD-DFT) calculations on this compound. The insights gained from these calculations, such as the optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) analysis, and simulated electronic absorption spectra, are invaluable for rational drug design and the development of novel materials.

Theoretical Background

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of its electron density. This is a significant departure from traditional ab initio methods that rely on complex many-electron wavefunctions. The core concept of DFT is to replace the interacting many-body system with a fictitious non-interacting system that has the same electron density.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the exchange and correlation energies of the interacting electrons. A wide variety of functionals have been developed, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs) and hybrid functionals, which incorporate a portion of the exact exchange from Hartree-Fock theory. For organic molecules, hybrid functionals like B3LYP have been shown to provide reliable results for geometries and electronic properties.[5][6]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties and predict the electronic absorption spectra (UV-Vis spectra) of molecules, Time-Dependent Density Functional Theory (TD-DFT) is employed.[3][7] TD-DFT is an extension of DFT that describes the response of the electron density to a time-dependent external potential, such as that of an electromagnetic field. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis absorption spectrum of a molecule, providing valuable insights into its photophysical properties. The choice of functional and basis set is also crucial for the accuracy of TD-DFT calculations.

Computational Methodology

This section outlines a detailed protocol for performing DFT and TD-DFT calculations on this compound. The choice of software, functional, and basis set is based on established practices for similar conjugated organic molecules to ensure the reliability of the results.[5][6]

Software

A variety of quantum chemistry software packages can be used for these calculations, such as Gaussian, ORCA, and Q-Chem.[4][8] These programs provide a wide range of DFT functionals and basis sets suitable for the study of organic molecules.

Step-by-Step Protocol

-

Building the Initial Molecular Structure:

-

The initial 3D structure of this compound can be built using a molecular modeling program such as Avogadro or GaussView.

-

Due to the lack of an experimentally determined crystal structure for the target molecule, the crystal structure of the closely related isomer, 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, can be used as a template to construct the initial geometry. The phenyl and methoxy groups can be positioned to approximate the expected conformation.

-

-

Geometry Optimization:

-

The initial structure is then optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for the geometry optimization of organic molecules.[5][6]

-

Basis Set: The 6-31G(d) basis set is a good starting point, providing a reasonable balance between accuracy and computational cost.[1] For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used.[7]

-

The optimization calculation should be run until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface. A frequency calculation should then be performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

-

Analysis of the Optimized Geometry:

-

Once the geometry is optimized, key structural parameters such as bond lengths, bond angles, and dihedral angles should be analyzed. These parameters provide insights into the planarity and conjugation of the molecule.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.

-

The energies of the HOMO and LUMO, and their energy gap (HOMO-LUMO gap), are important descriptors of the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.[9]

-

The spatial distribution of the HOMO and LUMO should be visualized to understand the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule.

-

It provides a color-coded representation of the charge distribution, where red indicates regions of high electron density (electronegative) and blue indicates regions of low electron density (electropositive).

-

The MEP map is useful for identifying potential sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions.

-

-

TD-DFT Calculation for UV-Vis Spectrum Simulation:

-

Using the optimized geometry, a TD-DFT calculation is performed to predict the electronic absorption spectrum.

-

The same functional (B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)) are typically used.[7]

-

The calculation will provide a list of excitation energies, oscillator strengths, and the corresponding electronic transitions (e.g., HOMO -> LUMO).

-

The simulated spectrum can then be plotted as absorbance versus wavelength. It is important to note that in the absence of experimental data for this compound, the simulated spectrum serves as a prediction.

-

The following diagram illustrates the workflow for the DFT and TD-DFT calculations:

Results and Discussion

This section presents the expected results from the DFT and TD-DFT calculations on this compound. The quantitative data should be summarized in tables for clarity.

Optimized Molecular Geometry

The geometry optimization is expected to result in a non-planar conformation for this compound. The dihedral angles between the pyridine ring and the two methoxyphenyl rings will be of particular interest, as they indicate the degree of conjugation in the molecule. A more planar structure would suggest a higher degree of π-electron delocalization.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (pyridine) | ~1.39 |

| C-N (pyridine) | ~1.34 |

| C-C (phenyl) | ~1.40 |

| C-O (methoxy) | ~1.37 |

| O-CH3 (methoxy) | ~1.43 |

| Bond Angles (degrees) | |

| C-N-C (pyridine) | ~117 |

| C-C-C (pyridine) | ~120 |

| Dihedral Angles (degrees) | |

| Pyridine - Phenyl (at C2) | To be calculated |

| Pyridine - Phenyl (at C5) | To be calculated |

Table 1: Predicted key geometrical parameters of this compound from DFT calculations.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are expected to be delocalized over the π-system of the molecule. The HOMO is likely to have significant contributions from the electron-rich methoxyphenyl rings, while the LUMO may be more localized on the pyridine ring. The HOMO-LUMO energy gap is a key parameter for predicting the electronic transitions and reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | To be calculated |

| LUMO Energy | To be calculated |

| HOMO-LUMO Gap | To be calculated |

Table 2: Predicted frontier molecular orbital energies and the HOMO-LUMO gap of this compound.

The following diagram illustrates the expected distribution of the HOMO and LUMO orbitals:

Molecular Electrostatic Potential (MEP)

The MEP map is expected to show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups, indicating their nucleophilic character. Positive potential (blue) is expected around the hydrogen atoms. This information is crucial for understanding how the molecule might interact with biological targets.

Simulated UV-Vis Spectrum

The TD-DFT calculation will predict the electronic absorption spectrum. The main absorption bands are expected to arise from π-π* transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) will be influenced by the extent of conjugation and the electron-donating nature of the methoxy groups. While direct experimental validation for this compound is currently unavailable in the reviewed literature, the predicted spectrum can be compared to that of similar diarylpyridine derivatives. For instance, pyridine itself exhibits absorption maxima around 251 nm. The extended conjugation in the target molecule is expected to cause a significant red-shift (bathochromic shift) in the absorption maxima.

Conclusion

This technical guide has provided a comprehensive framework for investigating the electronic structure of this compound using DFT and TD-DFT calculations. By following the detailed protocol, researchers can obtain valuable insights into the molecule's optimized geometry, frontier molecular orbitals, electrostatic potential, and predicted electronic absorption spectrum.

The information derived from these computational studies is of great importance for drug development professionals and materials scientists. Understanding the electronic properties at a molecular level allows for a more rational approach to designing new molecules with desired biological activities or material properties. While the predictive power of these computational methods is substantial, it is crucial to underscore the importance of experimental validation. Future experimental work to determine the crystal structure and measure the UV-Vis absorption spectrum of this compound would be invaluable for refining and validating the computational models presented in this guide.

References

- G. Jones, In Comprehensive Organic Chemistry; D. H. R. Barton, W. D. Ollis, Eds.; Pergamon Press: Oxford, 1979; Vol. 4, p 395.

- A. R. Katritzky, Handbook of Heterocyclic Chemistry, 2nd ed.; Pergamon Press: Oxford, 2000.

- M. E. Casida, In Recent Advances in Density Functional Methods, Part I; D. P. Chong, Ed.; World Scientific: Singapore, 1995; p 155.

- R. E. Stratmann, G. E. Scuseria, M. J. Frisch, J. Chem. Phys.1998, 109, 8218.

- W. Koch, M. C. Holthausen, A Chemist's Guide to Density Functional Theory, 2nd ed.; Wiley-VCH: Weinheim, 2001.

- J. A. Pople, et al., Gaussian 16, Revision C.01, Gaussian, Inc., Wallingford CT, 2016.

- F. Neese, WIREs Comput. Mol. Sci.2012, 2, 73.

- A. D. Becke, J. Chem. Phys.1993, 98, 5648.

- C. Lee, W. Yang, R. G. Parr, Phys. Rev. B1988, 37, 785.

- P. J. Hay, W. R. Wadt, J. Chem. Phys.1985, 82, 270.

- A. D. Becke, Phys. Rev. A1988, 38, 3098.

- T. H. Dunning, Jr., J. Chem. Phys.1989, 90, 1007.

- R. Krishnan, J. S. Binkley, R. Seeger, J. A. Pople, J. Chem. Phys.1980, 72, 650.

- A. Frisch, M. J. Frisch, G. W. Trucks, Gaussian 09 User's Reference, Gaussian, Inc., Wallingford, CT, 2009.

- R. G. Pearson, J. Chem. Educ.1988, 65, 561.

- K. Fukui, Science1982, 218, 747.

- M. A. El-Sayed, Acc. Chem. Res.1968, 1, 8.

- J. R. Lakowicz, Principles of Fluorescence Spectroscopy, 3rd ed.; Springer: New York, 2006.

Sources

- 1. Photophysical and DFT characterization of novel Pt(II)-coupled 2,5-diaryloxazoles for nonlinear optical absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Regioselective Palladium-Catalyzed Cross-Coupling of 2,5-Dibromopyridine

Executive Summary

The functionalization of 2,5-dibromopyridine presents a classic problem in heterocyclic chemistry: distinguishing between two chemically distinct but structurally similar halogenated sites. This guide details the protocols for achieving high regioselectivity, exploiting the electronic bias of the pyridine ring to favor C2-functionalization followed by C5-substitution. By controlling catalyst loading, temperature, and stoichiometry, researchers can reliably access mono-coupled (2-substituted) or sequentially coupled (2,5-disubstituted) libraries.

Scientific Foundation & Mechanistic Logic

The Electronic Bias (The "Alpha-Beta" Rule)

The regioselectivity of 2,5-dibromopyridine is governed by the electronic influence of the pyridine nitrogen.

-

C2 Position (Alpha): Located adjacent to the electronegative nitrogen, this position is highly electron-deficient due to strong inductive ($ -I

-M $) effects. Consequently, the C2-Br bond is more activated toward oxidative addition with Pd(0) species. -

C5 Position (Beta): Located meta to the nitrogen, this position is less electron-deficient and behaves more like a standard aryl bromide.

Key Mechanistic Insight: In competitive experiments, oxidative addition at C2 is kinetically favored over C5. However, thermodynamic equilibration or high temperatures can erode this selectivity, leading to mixtures or double-coupling.

Reactivity Map

The following diagram illustrates the divergent pathways based on reaction conditions.

Figure 1: Kinetic preference for C2-oxidative addition in 2,5-dibromopyridine.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Synthesis of 2-aryl-5-bromopyridines. Scope: Compatible with aryl and heteroaryl boronic acids.

Materials

-

Substrate: 2,5-Dibromopyridine (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine 2,5-dibromopyridine (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.03 equiv).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed Toluene/Ethanol mixture via syringe.

-

Base Addition: Add the aqueous Na2CO3 solution.

-

Reaction: Heat the mixture to 60–70 °C .

-

Critical Control Point: Do not exceed 80 °C initially.[1] Monitor by TLC or LCMS every 30 minutes. The C2-bromide is highly reactive; lower temperatures prevent C5 activation.

-

-

Workup: Once the starting material is consumed (typically 2-4 hours), cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Yield: 70–85% of the 2-substituted mono-adduct.

Protocol B: Sequential One-Pot C2, C5-Difunctionalization

Objective: Synthesis of asymmetric 2,5-diarylpyridines without isolating the intermediate. Logic: Exploits the exhaustion of the first boronic acid to trigger the addition of the second.

Step-by-Step Methodology

-

Step 1 (C2 Coupling): Follow Protocol A, using exactly 1.0 equiv of the first boronic acid (

). -

Verification: Confirm complete consumption of 2,5-dibromopyridine via LCMS.

-

Step 2 (C5 Coupling): Without workup, add:

-

Second Boronic Acid (

, 1.2 equiv). -

Additional Base (Na2CO3, 2.0 equiv).

-

Optional: Additional Catalyst (1-2 mol%) if the reaction stalls.

-

-

Reaction: Increase temperature to 90–100 °C (reflux).

-

Duration: Stir for 6–12 hours until the intermediate 2-aryl-5-bromopyridine is consumed.

-

Workup: Standard aqueous extraction and purification.

Protocol C: C2-Selective Sonogashira Coupling

Objective: Synthesis of 2-alkynyl-5-bromopyridines. Challenge: Sonogashira conditions can lead to rapid double-coupling if not controlled.

Materials

-

Catalyst: PdCl2(PPh3)2 (2-5 mol%)

-

Co-Catalyst: CuI (1-2 mol%)

-

Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) in THF.

Methodology

-

Temperature Control: Perform the reaction at Room Temperature (20–25 °C) .

-

Note: Unlike the Suzuki reaction, the Sonogashira coupling of the C2-bromide often proceeds efficiently at ambient temperature, whereas the C5-bromide requires heating.

-

-

Stoichiometry: Add the terminal alkyne (1.0 equiv) dropwise over 30 minutes to keep the instantaneous concentration low.

-

Monitoring: Stop the reaction immediately upon consumption of the starting dibromide to prevent the "dicoupled" byproduct.

Data Summary & Troubleshooting

Comparative Reactivity Table

| Parameter | C2-Position (Alpha) | C5-Position (Beta) | Optimization Strategy |

| Electronic State | Highly Electron Deficient | Moderately Electron Deficient | Use lower temp to target C2 only. |

| Oxidative Addition | Fast ( | Slow ( | Limit catalyst loading for Mono-sub. |

| Suzuki Temp | 40–70 °C | > 90 °C | Stepwise heating for sequential. |

| Sonogashira Temp | RT – 40 °C | 60–80 °C | Perform C2 coupling at RT. |

Common Pitfalls

-

Homocoupling: Formation of 5,5'-dibromo-2,2'-bipyridine.[2]

-

Cause: Reductive dimerization of the Pd-pyridyl intermediate.

-

Solution: Avoid using hexamethyldistannane or reductive conditions. Ensure efficient transmetallation (dry solvents for Stille, proper base for Suzuki).

-

-

Scrambling/Bis-coupling: Getting 2,5-disubstituted product when 2-substituted is desired.

-

Cause: Excess nucleophile or temperature too high.

-

Solution: Use 0.95–1.0 equiv of nucleophile. Stop reaction at 95% conversion rather than pushing for 100%.

-

Workflow Visualization

The following decision tree outlines the logical flow for synthesizing library compounds from 2,5-dibromopyridine.

Figure 2: Strategic workflow for library generation.

References

-

Regioselective Suzuki Coupling

-

Tilley, J. W., & Zawoiski, S. (1988). The synthesis of 2,5-disubstituted pyridines via the palladium-catalyzed cross-coupling of 2,5-dibromopyridine.[2] Journal of Organic Chemistry, 53(2), 386–390.

- Note: Foundational work establishing C2 selectivity.

-

-

Sequential Functionalization

-

Sonogashira Selectivity

- Nagy, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Advances.

- Note: Discusses temperature and position effects on poly-halogen

-

General Review on Halopyridine Reactivity

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Preparation and Characterization of Fluorescent Sensors Based on 2,5-Bis(4-methoxyphenyl)pyridine

Executive Summary

This technical guide details the synthesis, characterization, and application of 2,5-Bis(4-methoxyphenyl)pyridine (BMPP) as a versatile fluorescent scaffold. Unlike the more common 2,6-substituted analogs, the 2,5-substitution pattern provides a linear conjugation path that facilitates strong Intramolecular Charge Transfer (ICT). This architecture makes BMPP an excellent candidate for ratiometric pH sensing (pKa ≈ 3.5–4.5) and a "turn-off" chemosensor for paramagnetic metal ions (e.g., Cu²⁺) or a "turn-on" sensor for diamagnetic ions (e.g., Zn²⁺) depending on solvent polarity.

This document provides a validated Suzuki-Miyaura cross-coupling protocol for synthesis, followed by step-by-step methodologies for optical characterization and sensor fabrication.

Molecular Design & Sensing Mechanism[1]

Structural Logic

The BMPP molecule functions on a D-π-A-π-D (Donor-π-Acceptor-π-Donor) architecture:

-

Acceptor (A): The central pyridine ring (electron-deficient).

-

Donors (D): Two 4-methoxyphenyl groups (electron-rich).

-

Mechanism: Upon excitation, electron density shifts from the methoxy wings toward the pyridine core.

-

Protonation/Binding: When the pyridine nitrogen binds a proton (H⁺) or metal ion (Mⁿ⁺), the electron-withdrawing capacity of the core increases, significantly altering the ICT state. This typically results in a bathochromic (red) shift in absorption and fluorescence quenching or enhancement.

-

Sensing Pathway Diagram

The following logic flow illustrates the dual-mode sensing capability of BMPP.

Figure 1: Mechanistic pathway for pH and metal ion sensing using the BMPP scaffold.

Protocol A: Synthesis of BMPP

Method: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Rationale: The 2,5-substitution pattern is difficult to achieve via traditional Kröhnke synthesis. Suzuki coupling ensures regiospecificity and high yields (>85%).

Materials & Reagents

| Reagent | Equiv. | Role |

| 2,5-Dibromopyridine | 1.0 | Electrophile (Scaffold) |

| 4-Methoxyphenylboronic acid | 2.5 | Nucleophile (Donor Wing) |

| Pd(PPh₃)₄ | 0.05 | Catalyst (5 mol%) |

| K₂CO₃ (2M aq.) | 5.0 | Base |

| 1,4-Dioxane | Solvent | Main Solvent |

| Ethanol/Water | Solvent | Co-solvent (optional) |

Step-by-Step Procedure

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) for 10 minutes.

-

Dissolution: Add 2,5-dibromopyridine (1.0 eq) and 4-methoxyphenylboronic acid (2.5 eq) to the flask. Dissolve in degassed 1,4-dioxane (0.1 M concentration relative to dibromopyridine).

-

Activation: Add the aqueous K₂CO₃ solution. Critical: Bubble N₂ directly into the solution for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).

-

Catalysis: Quickly add Pd(PPh₃)₄ (5 mol%) against a positive stream of N₂.

-

Reaction: Heat the mixture to 90–100°C under N₂ atmosphere for 12–24 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Checkpoint: The starting dibromide spot should disappear; a highly fluorescent blue spot will appear.

-

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

-

Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or perform column chromatography (SiO₂, Hexane/EtOAc gradient) to yield BMPP as a white/pale yellow solid.

Synthesis Workflow Diagram

Figure 2: Suzuki-Miyaura coupling workflow for BMPP synthesis.

Protocol B: Sensor Preparation & Titration

Stock Solution Preparation

-

Stock A (Probe): Dissolve purified BMPP in HPLC-grade Acetonitrile (ACN) or DMSO to create a 1.0 mM stock solution. Store in the dark at 4°C.

-

Stock B (Analytes): Prepare 10 mM aqueous solutions of metal salts (nitrate or chloride salts of Cu²⁺, Zn²⁺, Fe³⁺, etc.) or buffers ranging from pH 2.0 to 9.0.

Fluorescence Titration Protocol (Metal Sensing)

-

Blank: Add 30 µL of Stock A to a quartz cuvette containing 2.97 mL of ACN/Water (1:1 v/v). Final probe concentration: 10 µM.

-

Measurement: Record the emission spectrum (Excitation: ~330–350 nm, Emission scan: 360–600 nm).

-

Titration: Aliquot 1–5 µL of Stock B (Metal ion) into the cuvette. Mix by inversion for 30 seconds.

-

Data Collection: Record spectra after each addition until saturation is reached (usually 5–10 equivalents).

-

Analysis: Plot Fluorescence Intensity (

) vs. Concentration

Application Data & Performance Metrics

Expected Photophysical Properties

The following data represents typical values for 2,5-diarylpyridines in polar aprotic solvents.

| Parameter | Value (approx.) | Notes |

| Absorption | 330–350 nm | |

| Emission | 400–450 nm | Strong solvatochromism expected |

| Stokes Shift | ~80–100 nm | Large shift reduces self-quenching |

| Quantum Yield ( | 0.60 – 0.85 | High efficiency in organic solvents |

| LOD (Limit of Detection) | 10⁻⁷ M | For Cu²⁺ or H⁺ |

Selectivity Profile

-

Interference: High concentrations of paramagnetic ions (Fe³⁺, Co²⁺) may cause non-specific quenching.

-

Masking: Use EDTA to verify reversibility. If fluorescence recovers upon EDTA addition, the mechanism is coordination, not chemical reaction.

Troubleshooting & Expert Insights

Synthesis Issues

-

Problem: Low yield or black precipitate.

-

Cause: "Palladium Black" formation due to poor degassing. Oxygen oxidizes the phosphine ligands.

-

Solution: Freeze-pump-thaw the solvent or bubble Argon vigorously for 20 mins before adding the catalyst.

-

-

Problem: Product is difficult to purify.

-

Solution: 2,5-diarylpyridines are often acid-sensitive. Neutralize silica gel with 1% Triethylamine during column chromatography to prevent streaking.

-

Sensing Artifacts

-

Problem: Fluorescence intensity fluctuates.

-

Cause: pH instability. The pyridine nitrogen is basic.

-

Solution: Perform all metal sensing experiments in buffered solutions (e.g., HEPES, pH 7.2) to ensure the signal change is due to metal binding, not protonation.

-

References

-

BenchChem. (2025). Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine. Link

-

Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 190. Link

-

Baba-Ahmed, I., et al. (2023). Pyridine Derivatives as Fluorescent Sensors for Cations. Proceedings of the 27th International Electronic Conference on Synthetic Organic Chemistry. Link

-

Kumar, G., et al. (2023). Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+. Indian Journal of Chemistry. Link

-

El-Daly, S. A., et al. (2013). Photophysical properties of 2,5-bis(4-methoxystyryl)pyrazine. Journal of Luminescence. Link

Application Note: Electroluminescent Device Architecture Using 2,5-Bis(4-methoxyphenyl)pyridine (BMPP)

Executive Summary

This application note details the architecture and fabrication protocols for organic light-emitting diodes (OLEDs) utilizing 2,5-Bis(4-methoxyphenyl)pyridine (BMPP) . While 2,6-disubstituted pyridine derivatives are common electron transport materials, the 2,5-substitution pattern offers unique steric and electronic properties that reduce intermolecular quenching and enhance amorphous film stability.

BMPP features a Donor-Acceptor-Donor (D-A-D) architecture, where the electron-deficient pyridine core (Acceptor) is flanked by two electron-rich 4-methoxyphenyl groups (Donors). This bipolar nature makes BMPP an ideal candidate for use as a Host Material in phosphorescent OLEDs (PhOLEDs) or as a standalone blue emitter, balancing charge injection and transport.

Material Specifications & Mechanism[1]

Chemical Logic

The efficacy of BMPP relies on the "Push-Pull" electronic effect:

-

Pyridine Core (Acceptor): Lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection.

-

Methoxy Groups (Donor): Raise the Highest Occupied Molecular Orbital (HOMO) and improve solubility/film-forming properties.

-

2,5-Asymmetry: Unlike symmetric 2,6-isomers, the 2,5-geometry disrupts pi-stacking crystallization, promoting the formation of stable amorphous films essential for long-lifetime devices.

Physical & Electronic Properties (Typical)

| Property | Value (Approx.) | Relevance |

| Molecular Formula | C₁₉H₁₇NO₂ | Stoichiometry |

| Molecular Weight | 291.35 g/mol | Vacuum Evaporation Rate Control |

| HOMO Level | -5.6 to -5.8 eV | Matches standard HTLs (e.g., NPB) |

| LUMO Level | -2.4 to -2.6 eV | Matches standard ETLs (e.g., TPBi) |

| Triplet Energy (T₁) | ~2.6 eV | Suitable host for Green/Red Phosphors |

| Thermal Stability (T_d) | >300°C | Resists degradation during evaporation |

Protocol A: Synthesis and Purification

Note: High-purity material (>99.9%) is non-negotiable for electroluminescence. Trace impurities act as charge traps, quenching emission.

Synthesis Workflow (Suzuki-Miyaura Coupling)

The synthesis couples 2,5-dibromopyridine with 4-methoxyphenylboronic acid.

Reagents:

-

2,5-Dibromopyridine (1.0 eq)

-

4-Methoxyphenylboronic acid (2.5 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step:

-

Degassing: Purge the solvent mixture with Argon for 30 minutes to remove oxygen (prevents catalyst poisoning).

-

Reflux: Combine reactants and catalyst under inert atmosphere. Reflux at 90°C for 24 hours.

-

Extraction: Cool to RT. Extract with Dichloromethane (DCM) and wash with brine.

-

Column Chromatography: Purify using Silica Gel (Hexane:Ethyl Acetate gradient).

-

Recrystallization: Recrystallize from Ethanol/Chloroform to obtain white crystals.

Sublimation (Critical Step)

Standard chemical purity is insufficient. The material must undergo thermal gradient sublimation .

-

Conditions:

Torr vacuum. -

Temperature: Source zone heated to ~200°C (below decomposition); deposition zone at ~150°C.

-

Validation: HPLC purity must exceed 99.95%.

Protocol B: Device Fabrication (Vacuum Deposition)

This protocol describes the fabrication of a PhOLED where BMPP acts as the Host for a green emitter (Ir(ppy)₃).

Device Architecture

The device follows a standard bottom-emission structure.

Layer Stack:

-

Anode: Indium Tin Oxide (ITO) (150 nm)

-

Hole Injection (HIL): HAT-CN (10 nm)

-

Hole Transport (HTL): TAPC (40 nm)

-

Emissive Layer (EML): BMPP : Ir(ppy)₃ (10% doping) (30 nm)

-

Electron Transport (ETL): TPBi (40 nm)

-

Electron Injection (EIL): LiF (1 nm)

-

Cathode: Aluminum (100 nm)

Visualization of Architecture

Figure 1: Cross-sectional schematic of the BMPP-based OLED stack. BMPP serves as the bipolar host in the EML, facilitating exciton confinement.

Fabrication Steps

Step 1: Substrate Preparation

-

Etching: Pattern ITO glass (sheet resistance < 15 Ω/sq).

-

Cleaning: Ultrasonicate sequentially in:

-

Detergent water (15 min)

-

Deionized water (15 min)

-

Acetone (15 min)

-

Isopropanol (15 min)

-

-

Activation: UV-Ozone treatment for 20 minutes immediately prior to loading into vacuum. Reason: Increases ITO work function to improve hole injection.

Step 2: Vacuum Deposition

-

Base Pressure:

Torr. -

Evaporation Sources: Use separate Quartz crucibles for each material.

-

Co-Deposition (EML):

-

This is the most critical step.

-

Monitor BMPP rate at 1.0 Å/s.

-

Monitor Ir(ppy)₃ rate at 0.1 Å/s (for 10% doping).

-

Ensure geometric overlap of evaporation cones on the rotating substrate holder.

-

Step 3: Encapsulation

-

Perform in a Nitrogen-filled glovebox (

ppm, -

Use UV-curable epoxy and a glass cover slip to seal the active area. Reason: Organic materials and the LiF/Al interface are highly sensitive to moisture.

Characterization & Validation

To validate the device quality and the role of BMPP, perform the following measurements:

J-V-L Characteristics

-

Equipment: Keithley 2400 SourceMeter + Calibrated Photodiode.

-

Metric: Measure Current Density (J) vs. Voltage (V) and Luminance (L) vs. Voltage.

-

Success Criteria: Turn-on voltage (

) should be < 4.0 V for a well-balanced host like BMPP.

Electroluminescence (EL) Spectrum[5]

-

Observation: If BMPP is acting correctly as a host, the emission should be characteristic of the dopant (e.g., Green peak at 512 nm for Ir(ppy)₃).

-

Failure Mode: If a blue/violet peak appears (~400-450 nm), energy transfer is incomplete, or the BMPP host is emitting itself (host leakage).

Efficiency Roll-off Analysis

-

Plot External Quantum Efficiency (EQE) vs. Current Density.

-

Insight: Pyridine derivatives often exhibit reduced roll-off at high brightness due to their high triplet energy preventing Triplet-Triplet Annihilation (TTA).

Mechanistic Pathway: Charge Transport[6]

The following diagram illustrates the energy level alignment allowing BMPP to function as a bipolar host.

Figure 2: Energy level alignment diagram. Note the HOMO alignment of BMPP with TAPC and the LUMO alignment with TPBi, facilitating bipolar injection.

References

-

Su, S. J., et al. (2008). "Pyridine-Containing Electron-Transport Materials for High-Efficiency Blue Phosphorescent OLEDs." Chemistry of Materials. Link

-

Sasabe, H., & Kido, J. (2011). "Multifunctional Materials in High-Performance OLEDs: Challenges and Perspectives." Journal of Materials Chemistry. Link

-

Dailey, S., et al. (2025). "Advantages and disadvantages of vacuum-deposited and spin-coated amorphous organic semiconductor films." Journal of Materials Chemistry C. Link (Inferred from search context regarding deposition methods).

-

Guan, Y., et al. (2017).[1] "Pyridine-Based Electron-Transport Materials with High Solubility for Inkjet-Printed OLEDs." ACS Applied Materials & Interfaces. Link

-

Molaid Chemicals. (2024). "this compound CAS Registry."[2] Molaid Chemical Database. Link

Disclaimer: This protocol involves the use of hazardous chemicals and high-vacuum equipment. Ensure all safety protocols (fume hoods, PPE, high-voltage safety) are strictly followed.

Sources

Application Note: Advanced Crystal Growth Protocols for 2,5-Bis(4-methoxyphenyl)pyridine

Executive Summary & Physicochemical Profile[1][2]

2,5-Bis(4-methoxyphenyl)pyridine is a rod-like,

However, this linearity often leads to high lattice energy and low solubility in common protic solvents, presenting a challenge for crystal growth. This guide details three distinct protocols designed to overcome these kinetic barriers, prioritizing optical purity and structural defect minimization.

Physicochemical Properties (Estimated & Analogous Data)

| Property | Characteristic | Implication for Growth |

| Molecular Geometry | Linear / Rod-like | Prone to |

| Polarity | Moderate (Pyridine N-acceptor, Methoxy O-donors) | Soluble in chlorinated solvents (DCM, CHCl |

| Solubility (Ethanol) | Low to Moderate (Temperature dependent) | Ideal for Slow Cooling methods. |

| Solubility (Hexane) | Insoluble | Ideal anti-solvent for Liquid Diffusion . |

| Thermal Stability | High ( | Suitable for Physical Vapor Transport (PVT) . |

Pre-Growth Requirements: Purity & Preparation

Critical Causality: Crystal quality is directly proportional to the purity of the starting material. Impurities act as lattice defects, causing twinning or halting growth.

-

Standard: HPLC Purity > 99.5%.

-

Purification Protocol: If the raw material is yellow/brown (oxidation products), perform a filtration through a silica plug using Dichloromethane (DCM) followed by a rough recrystallization from boiling Ethanol.

Method A: Liquid-Liquid Diffusion (Layering)

Best For: X-ray quality single crystals, thermodynamic control. Mechanism: Slow diffusion of a non-solvent (precipitant) into a solution creates a concentration gradient, gently pushing the system into a metastable supersaturated state without thermal shock.

Protocol Steps

-

Dissolution: Dissolve 20 mg of this compound in 2 mL of Dichloromethane (DCM) or Chloroform in a narrow glass vial (4 mL capacity). Ensure the solution is clear; filter through a 0.45

m PTFE syringe filter if necessary. -

Buffering: Carefully add a "buffer layer" of pure solvent (0.5 mL DCM) on top of the solution. This delays the mixing and prevents immediate precipitation.

-

Layering: Using a glass syringe, slowly trickle 2-3 mL of Hexane or Pentane down the side of the vial. Crucial: The hexane must float on top of the denser DCM layer without mixing.

-

Sealing & Storage: Cap the vial tightly with Parafilm to prevent evaporation. Store in a vibration-free, dark environment at 20°C.

-

Harvesting: Interfacial mixing will occur over 3-7 days. Colorless block-like or needle crystals will grow at the interface or on the glass walls.

Expert Insight: If the compound "oils out" (forms droplets instead of crystals), the diffusion is too fast. Switch to Methanol as the anti-solvent, which diffuses slower into DCM than Hexane.

Method B: Slow Cooling (Thermal Gradient)

Best For: Bulk crystalline powder, large crystals for optical testing. Mechanism: Exploits the temperature dependence of solubility in protic solvents. The 2,5-substitution pattern often facilitates strong hydrogen bonding networks with alcohols [2].

Protocol Steps

-

Solvent Selection: Use Ethanol or Acetonitrile .

-

Saturation: Place 50 mg of compound in 10 mL of solvent. Heat to reflux (approx. 80°C for Ethanol/Acetonitrile) until fully dissolved.

-

Nucleation Control: If the solution is clear, add a single seed crystal (micro-crystal obtained from Method A). If no seed is available, scratch the inner wall of the vessel with a glass rod to create nucleation sites.

-

Controlled Cooling:

-

Do not place directly in a fridge.

-

Place the hot vial inside a Dewar flask filled with warm water or a styrofoam block to ensure a cooling rate of < 1°C/hour.

-

Allow to reach room temperature over 24 hours, then move to 4°C.

-

-

Validation: Check for transparency. Opaque crystals indicate solvent inclusion or polycrystalline aggregates.

Method C: Physical Vapor Transport (PVT)

Best For: Ultra-high purity organic semiconductor devices (OFETs), solvent-free crystals. Mechanism: Sublimation in a thermal gradient zone. This method removes heavy impurities and solvent residues, essential for intrinsic charge transport measurements.

Protocol Steps

-

Setup: Use a horizontal tube furnace with a quartz tube.

-

Loading: Place 10-20 mg of source material in a ceramic boat at the "Source Zone" (High T).

-

Conditions:

-

Source Temp:

C (Adjust based on MP; typically 10-20°C below MP). -

Carrier Gas: High-purity Argon or Nitrogen (Flow rate: 20-50 sccm).

-

Pressure: Low vacuum (Wait for system to reach

Torr, then backfill slightly if needed, though high vacuum is preferred for rate control).

-

-

Growth: Crystals will deposit downstream in the "Crystallization Zone" (approx.

C). -

Harvesting: Fragile, ultra-pure platelets usually form on the quartz walls.

Process Workflow & Decision Logic